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molecular formula C12H11ClN4O B8056158 N-{4-[(2-chloro-4-pyrimidinyl)amino]phenyl}acetamide

N-{4-[(2-chloro-4-pyrimidinyl)amino]phenyl}acetamide

Cat. No. B8056158
M. Wt: 262.69 g/mol
InChI Key: NCJMKJLXYDTIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459455B2

Procedure details

To a stirred solution of N-(4-aminophenyl)acetamide (5 g, 0.033 mol) and NaHCO3 (5.6 g, 0.067 mol) in THF (20 mL) and ethanol (80 mL) was added 2,4-dichloropyrimidine (5.95 g, 0.04 mol) at room temperature. The reaction was gradually heated to 85° C. After the reaction was stirred for four hours at 85° C. under N2, the suspension was filtered and washed thoroughly with ethanol. The filtrate was concentrated under reduced pressure, and the resulting solid was washed with EtOAc to remove excess 2,4-dichloropyrimidine to yield 8.35 g (95.5% yield) of N-{4-[(2-chloropyrimidin-4-yl)amino]phenyl}acetamide as an off-white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][CH:3]=1.C([O-])(O)=O.[Na+].[Cl:17][C:18]1[N:23]=[C:22](Cl)[CH:21]=[CH:20][N:19]=1>C1COCC1.C(O)C>[Cl:17][C:18]1[N:23]=[C:22]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:6][CH:7]=2)[CH:21]=[CH:20][N:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)NC(C)=O
Name
Quantity
5.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
5.95 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After the reaction was stirred for four hours at 85° C. under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
washed thoroughly with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the resulting solid was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
to remove excess 2,4-dichloropyrimidine

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.35 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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